

A Technical Guide to the Photophysical Properties of Vat Yellow 4

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Compound of Interest

Compound Name: Vat Yellow 4

Cat. No.: B1669115

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Abstract

Vat Yellow 4, also known by its chemical name dibenzo[b,def]chrysene-7,14-dione or C.I. 59100, is a synthetic anthraquinone dye.[1][2] While extensively used in the textile industry for dyeing cotton, silk, and nylon, and in military applications for smoke formulations, its detailed photophysical properties are not extensively documented in publicly available scientific literature.[3][4] This guide provides a comprehensive overview of the known qualitative characteristics of **Vat Yellow 4**, outlines the standardized experimental protocols required for its full photophysical characterization, and presents logical workflows for these investigations. Due to the scarcity of specific quantitative data, this document focuses on the essential methodologies that researchers can employ to determine these properties, thereby enabling a deeper understanding of this compound for potential applications in research and development.

Core Molecular and Physical Properties

Vat Yellow 4 is a polycyclic aromatic quinone with a rigid, planar structure. This inherent structure is typical of vat dyes, which are applied in a soluble, reduced (leuco) form before being oxidized to an insoluble pigment within the substrate.[5] Its insolubility in water and solubility in select organic solvents like nitrobenzene and xylene are key characteristics for its application and analysis.[3][4]

Table 1: General Properties of **Vat Yellow 4**

| Property | Value / Description | Citation |
|-------------------|--|----------|
| Chemical Name | Dibenzo[b,def]chrysene-7,14-dione | [2] |
| Synonyms | C.I. Vat Yellow 4, C.I. 59100, Golden Yellow GK | [1] |
| Molecular Formula | C ₂₄ H ₁₂ O ₂ | [1] |
| Molar Mass | 332.35 g/mol | [1] |
| Appearance | Yellow-brown powder | [1] |
| Solubility | Insoluble in water; Soluble in nitrobenzene, xylene; Slightly soluble in acetone, ethanol, chloroform. | [3][4] |

Photophysical Characteristics

The photophysical properties of a dye dictate its interaction with light and are fundamental to understanding its potential as a photosensitizer, molecular probe, or in other advanced applications. For **Vat Yellow 4**, an anthraquinonoid vat dye, fluorescence is an expected characteristic.[5] However, specific quantitative values are not readily available in the literature.

Table 2: Summary of Photophysical Data for **Vat Yellow 4**

| Parameter | Symbol | Value | Notes |
|------------------------------|------------------------|------------------------------|--|
| Absorption Maximum | λ_{max} | ~400 - 450 nm (Estimated) | Based on its yellow color and data for similar anthraquinone dyes. Specific solvent-dependent data is not available. |
| Molar Extinction Coefficient | ϵ | Not Available | Expected to be high, typical for anthraquinone dyes. |
| Emission Maximum | λ_{em} | Not Available | Expected to be bathochromically shifted (longer wavelength) from the absorption maximum. |
| Fluorescence Quantum Yield | Φ_f | Not Available | This value represents the efficiency of the fluorescence process. |
| Excited-State Lifetime | τ | Not Available | This is the average time the molecule spends in the excited state before returning to the ground state. |

Experimental Protocols for Photophysical Characterization

To address the data gap for **Vat Yellow 4**, the following established protocols are recommended for the comprehensive measurement of its photophysical properties.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λ_{max}) and the molar extinction coefficient (ϵ).

Methodology:

- **Sample Preparation:** Prepare a stock solution of **Vat Yellow 4** in a suitable, transparent organic solvent (e.g., spectroscopic grade chloroform or toluene) of known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 μM).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Measurement:**
 - Use a matched pair of 1 cm path length quartz cuvettes. Fill the reference cuvette with the pure solvent and the sample cuvette with the dye solution.
 - Record the absorption spectrum over a wavelength range of approximately 300 nm to 700 nm.
 - The wavelength at which the highest absorbance is recorded is the λ_{max} .
- **Data Analysis:**
 - To determine the molar extinction coefficient (ϵ), plot absorbance at λ_{max} versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting linear fit is equal to ϵ (in $\text{M}^{-1}\text{cm}^{-1}$) when the path length (l) is 1 cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λ_{em}) and the relative fluorescence quantum yield (Φ_f).

Methodology:

- **Instrumentation:** Use a calibrated spectrofluorometer equipped with an excitation and emission monochromator.
- **Excitation and Emission Spectra:**

- Prepare a dilute solution of **Vat Yellow 4** in the chosen solvent with an absorbance of <0.1 at the excitation wavelength to minimize inner filter effects.
- To measure the emission spectrum, excite the sample at its λ_{max} (determined from UV-Vis spectroscopy) and scan the emission monochromator over a longer wavelength range (e.g., from $\lambda_{\text{max}} + 10 \text{ nm}$ to 750 nm). The peak of this spectrum is λ_{em} .
- Quantum Yield Determination (Relative Method):
 - Select a well-characterized fluorescence standard with a known quantum yield (Φ_{std}) that absorbs and emits in a similar spectral region (e.g., Quinine Sulfate in $0.1 \text{ M H}_2\text{SO}_4$, $\Phi_{\text{std}} = 0.54$).
 - Prepare solutions of the standard and **Vat Yellow 4** with precisely matched absorbances at the same excitation wavelength.
 - Record the emission spectrum for both the standard and the sample under identical instrument settings (excitation wavelength, slit widths).
 - Integrate the area under the emission curves for both the sample (I_{sample}) and the standard (I_{std}).
- Calculation: The quantum yield of the sample (Φ_{sample}) is calculated using the following equation, where 'n' is the refractive index of the solvent: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ).

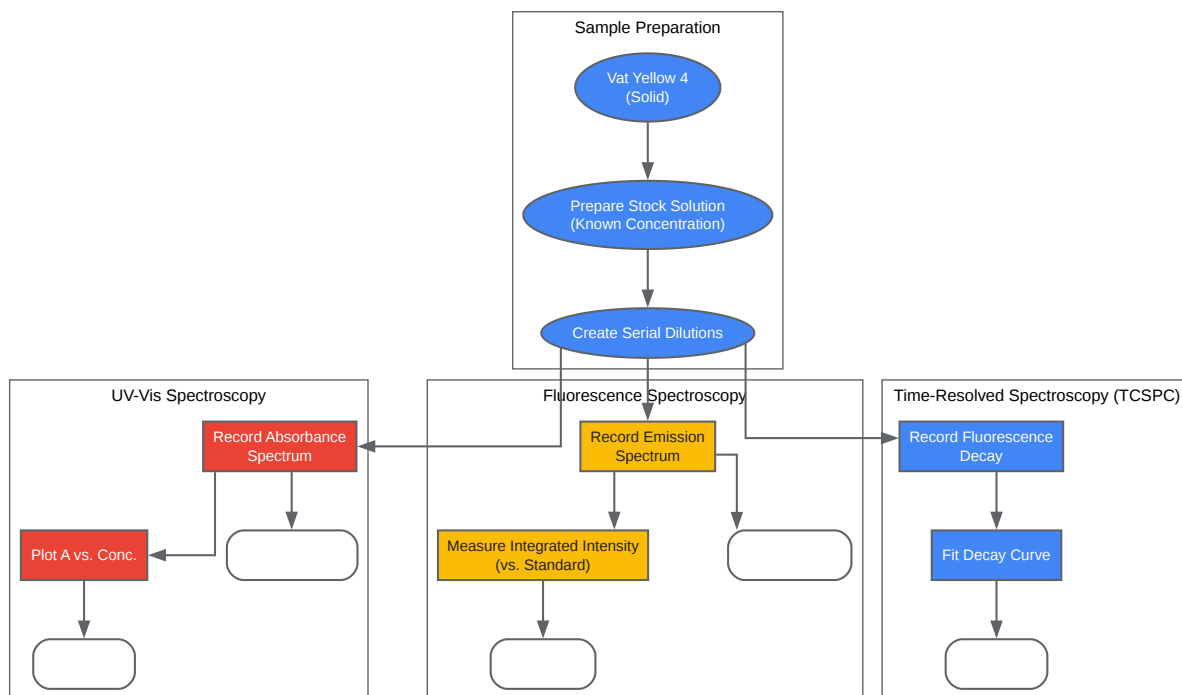
Methodology:

- Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or LED) for excitation, a sensitive detector (e.g., a photomultiplier tube or avalanche photodiode), and timing electronics.
- Measurement:

- Excite a dilute solution of **Vat Yellow 4** with the pulsed source at its λ_{max} .
- Collect the fluorescence emission at λ_{em} through a monochromator and polarizer set at the magic angle (54.7°) to eliminate rotational effects.
- Record the histogram of photon arrival times relative to the excitation pulse.
- Data Analysis:
 - The resulting decay curve is fitted to a single or multi-exponential decay function using deconvolution software to account for the instrument response function.
 - The decay constant(s) from the fit represent the fluorescence lifetime(s) (τ) of the sample.

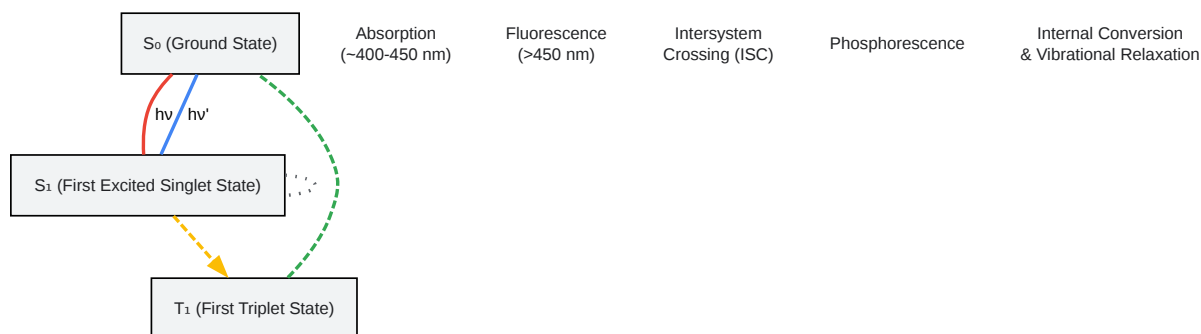
Visualized Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and fundamental principles involved in characterizing **Vat Yellow 4**.



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Caption: Experimental workflow for the photophysical characterization of **Vat Yellow 4**.



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Caption: Jablonski diagram illustrating potential photophysical processes for **Vat Yellow 4**.

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